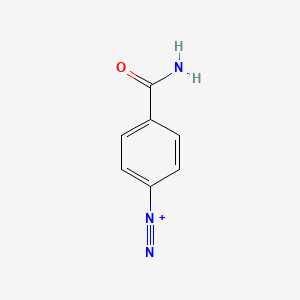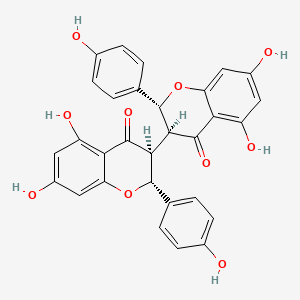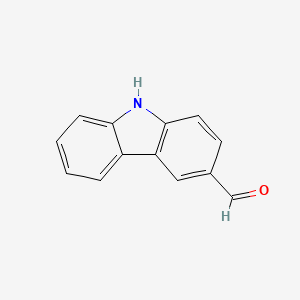
9H-Carbazole-3-carbaldehyde
Übersicht
Beschreibung
9H-Carbazole-3-carbaldehyde is a chemical compound . It has been used in the synthesis of poly (vinyl acetal)s (PVAcs) .
Synthesis Analysis
The synthesis of 9H-Carbazole-3-carbaldehyde-related compounds has been reported in several studies. For instance, copper(II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone were synthesized . Another study reported the synthesis of a compound called ECPO through a one-pot multi-component reaction of 9-ethyl-9H-carbazole-3-carbaldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving 9H-Carbazole-3-carbaldehyde have been studied. For example, copper(II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone were synthesized . Another study reported the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with other compounds to synthesize ECPO .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Melanoma Therapy
9H-Carbazole-3-carbaldehyde: has been studied for its potential in treating melanoma, a type of skin cancer. Research indicates that derivatives of this compound, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , can reactivate the p53 pathway, which is a crucial tumor suppressor. ECCA has shown selective inhibitory activity against melanoma cells, increasing apoptosis and enhancing the phosphorylation of p53 at Ser15 . This suggests its potential as a new drug for melanoma therapy.
Synthesis of Copper Complexes
The compound has been used in the synthesis of copper complexes, which are of interest due to their potential applications in materials science and catalysis. Studies include the characterization of these complexes and their thermal stability, which is crucial for practical applications .
Development of Antimicrobial Agents
Carbazole derivatives, including 9H-Carbazole-3-carbaldehyde , have been assessed for antimicrobial activity against various bacterial and fungal strains. The serial dilution method is commonly used to evaluate the efficacy of these compounds, which could lead to the development of new antimicrobial agents .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 9H-Carbazole-3-carbaldehyde is the p53 pathway . p53, a major tumor suppressor, is frequently mutated in many cancers, and up to 84% of human melanomas harbor wild-type p53 . This makes it an ideal target for melanoma therapy .
Mode of Action
9H-Carbazole-3-carbaldehyde interacts with its target by reactivating the p53 pathway . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It increases cell apoptosis, which is associated with the upregulation of caspase activities .
Biochemical Pathways
The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . Further investigations revealed that it also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .
Pharmacokinetics
Its significant cytotoxic activity in a variety of tumor cell lines, especially against h1299 and smmc-7721 lung cancer cells, suggests it has a degree of bioavailability .
Result of Action
The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This significantly and selectively suppresses the growth of melanoma cells without affecting normal human melanocytes . It also enhances cell apoptosis and reduces cell proliferation .
Action Environment
It’s worth noting that the compound’s effectiveness may be influenced by factors such as the genetic makeup of the cells (eg, BRAF mutation status) and the presence of other signaling molecules (eg, p38-MAPK and JNK) .
Eigenschaften
IUPAC Name |
9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333418 | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9H-Carbazole-3-carbaldehyde | |
CAS RN |
51761-07-0 | |
| Record name | Carbazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
| Record name | 9H-Carbazole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?
A1: 9H-Carbazole-3-carbaldehyde has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []
Q2: Are there any characteristic spectroscopic features of 9H-Carbazole-3-carbaldehyde?
A2: Yes, 9H-Carbazole-3-carbaldehyde displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]
Q3: Has the stability of 9H-Carbazole-3-carbaldehyde been investigated under different conditions?
A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on 9H-Carbazole-3-carbaldehyde derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]
Q4: Has 9H-Carbazole-3-carbaldehyde been incorporated into any specific materials or formulations?
A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of 9H-Carbazole-3-carbaldehyde and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []
Q5: How do structural modifications of 9H-Carbazole-3-carbaldehyde affect its biological activity?
A5: Research indicates that introducing different substituents on the carbazole ring system of 9H-Carbazole-3-carbaldehyde can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []
Q6: What is the role of the aldehyde group in the biological activity of 9H-Carbazole-3-carbaldehyde?
A6: The aldehyde group plays a crucial role in the reactivity and biological activity of 9H-Carbazole-3-carbaldehyde. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.
Q7: What in vitro and in vivo studies have been conducted on 9H-Carbazole-3-carbaldehyde and its derivatives?
A7: Research demonstrates the anti-inflammatory and antimicrobial potential of 9H-Carbazole-3-carbaldehyde derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []
Q8: Have computational methods been applied to study 9H-Carbazole-3-carbaldehyde?
A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of 9H-carbazole-3-carbaldehyde derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []
Q9: What analytical methods are commonly used to characterize 9H-Carbazole-3-carbaldehyde and its derivatives?
A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B1198527.png)
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
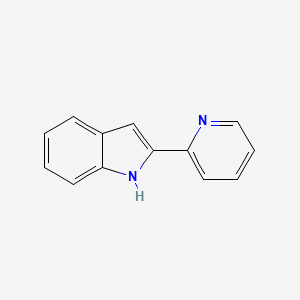

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate](/img/structure/B1198532.png)
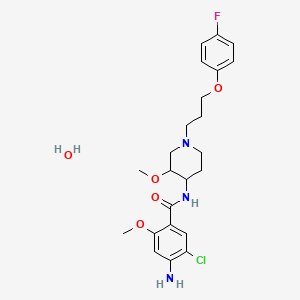
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
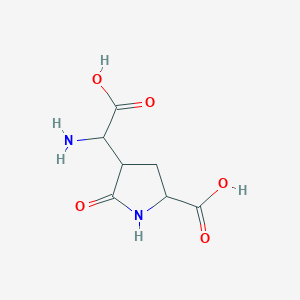
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)
